molecular formula C14H17N3O2 B12502623 N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide

Cat. No.: B12502623
M. Wt: 259.30 g/mol
InChI Key: DUVCZOAZDQCOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide typically involves the reaction of quinazolinone derivatives with tert-butylamine. The reaction is carried out under anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone ring to more reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in the inflammatory process . By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide is unique due to its specific tert-butyl and quinazolinone structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different potency and selectivity towards its molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-tert-butyl-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)16-12(18)8-17-9-15-11-7-5-4-6-10(11)13(17)19/h4-7,9H,8H2,1-3H3,(H,16,18)

InChI Key

DUVCZOAZDQCOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.